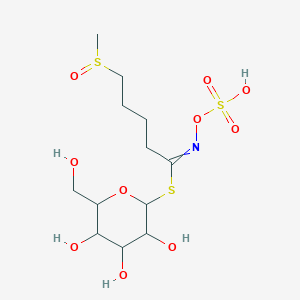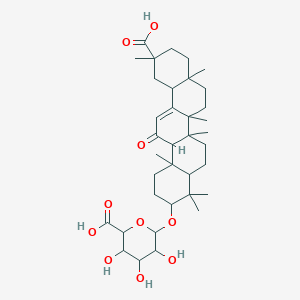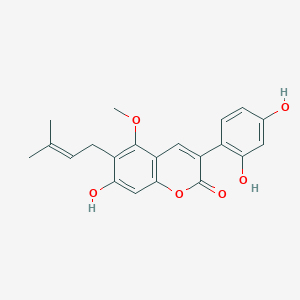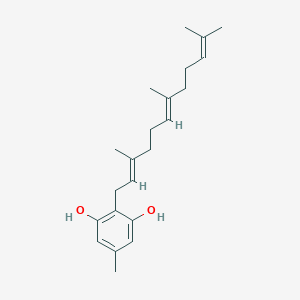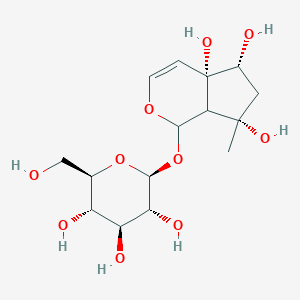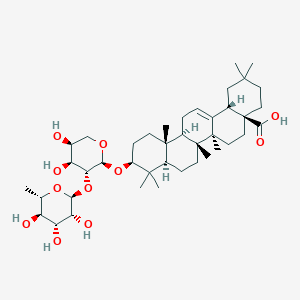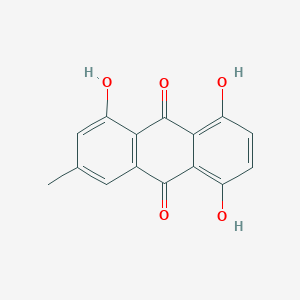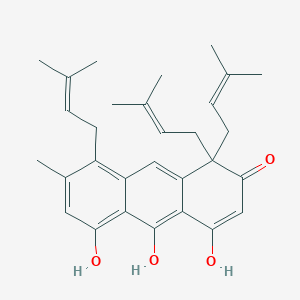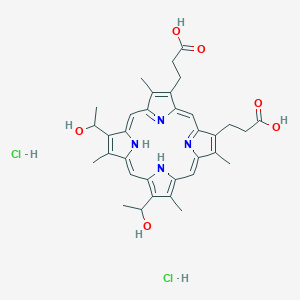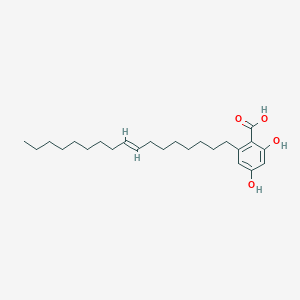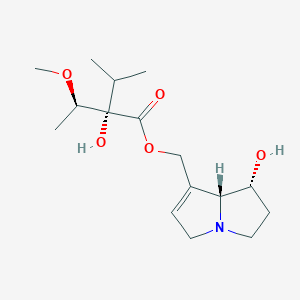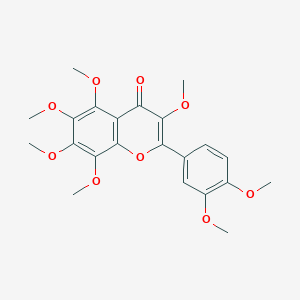
7-Hydroxyisoflavone
Vue d'ensemble
Description
7-Hydroxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants. It is characterized by the presence of a hydroxy group at the 7th position of the isoflavone structure. This compound has garnered significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects .
Applications De Recherche Scientifique
7-Hydroxyisoflavone has a wide range of applications in scientific research:
Mécanisme D'action
7-Hydroxyisoflavone exerts its effects through various molecular targets and pathways:
Estrogenic Activity: It binds to estrogen receptors, mimicking the effects of estrogen.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes.
Neuroprotective Activity: It modulates neuronal pathways and protects against oxidative stress.
Similar Compounds:
Daidzein: Another isoflavone with similar estrogenic and antioxidant properties.
Genistein: Known for its strong estrogenic and anticancer activities.
Formononetin: Exhibits similar biological activities but differs in its metabolic pathways.
Uniqueness: this compound is unique due to its specific hydroxy substitution at the 7th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavones .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Hydroxyisoflavone for laboratory experiments include its availability, low cost, and stability. It is also relatively easy to synthesize and is readily available from a variety of sources. Additionally, it has been studied extensively and has been found to have a variety of potential therapeutic effects.
The main limitation of using this compound for laboratory experiments is that it is difficult to obtain in large quantities. Additionally, it is not as well studied as some other compounds, so its effects may not be as well understood.
Orientations Futures
For the study of 7-Hydroxyisoflavone include further research into its potential therapeutic effects, particularly in the realms of health and nutrition. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insight into its potential therapeutic effects. Additionally, further research into its potential interactions with other compounds and drugs could provide valuable insight into its potential therapeutic applications. Finally, further research into its potential applications in lab experiments could provide valuable insight into its potential uses in the laboratory.
Analyse Biochimique
Biochemical Properties
7-Hydroxyisoflavone interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with the action of aromatase (EC 1.14.14.14), an oxidoreductase enzyme, thereby reducing the production of estrogenic steroid hormones . It also plays a role in the biosynthesis of isoflavonoids by producing 2-hydroxyisoflavone from flavone intermediates such as naringenin and liquiritigenin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to modulate adenosine monophosphate-activated protein kinase (AMPK) activity, which is involved in the regulation of homeostasis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to both estrogen α and β receptors due to its similar size and chemical structure to human estrogens . This binding interaction is thought to contribute to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been crystallized and identified as having two solvent-free conformational polymorphs and five solvates, which differ in their mode of packing and molecular conformation .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a crucial metabolic pathway in plant-environment interactions that produces secondary metabolites like flavonoids and isoflavonoids .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Isoflavones are known to play pivotal roles in plant-microbe interactions such as rhizobia-legume symbiosis and defense responses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Hydroxyisoflavone can be synthesized through various methods. One common approach involves the condensation of resorcinol with substituted phenylacetic acids in a one-pot synthesis . Another method includes the use of acetobromoglucose with 2,4-dihydroxy-phenyl benzyl ketones, followed by glycosylation .
Industrial Production Methods: Industrial production of this compound often involves the use of mechanochemical methods to prepare solvent adducts and polymorphs . These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyisoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form isoflavanones.
Substitution: It can undergo substitution reactions to form derivatives like this compound O-glucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are often used.
Substitution: Glycosylation reactions typically use acetobromoglucose and catalysts like oxalic acid.
Major Products:
Oxidation: Quinones.
Reduction: Isoflavanones.
Substitution: O-glucosides and other glycosylated derivatives.
Propriétés
IUPAC Name |
7-hydroxy-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKOZARWBMFKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156626 | |
| Record name | 7-Hydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13057-72-2 | |
| Record name | 7-Hydroxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

